molecular formula C17H23NO3 B12931752 (6-butyl-7-methoxy-1,5-dimethyl-indol-4-yl) Acetate CAS No. 99497-23-1

(6-butyl-7-methoxy-1,5-dimethyl-indol-4-yl) Acetate

Cat. No.: B12931752
CAS No.: 99497-23-1
M. Wt: 289.4 g/mol
InChI Key: GXNAEZBIVQOKEX-UHFFFAOYSA-N
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Description

(6-butyl-7-methoxy-1,5-dimethyl-indol-4-yl) acetate is a synthetic compound belonging to the indole derivative family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry due to their ability to interact with various biological targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including (6-butyl-7-methoxy-1,5-dimethyl-indol-4-yl) acetate, often involves multi-step reactions. One common method is the Leimgruber–Batcho indole synthesis, which involves the reaction of an ortho-nitrotoluene with a formamide derivative, followed by reduction and cyclization . Another method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions .

Industrial Production Methods

Industrial production of indole derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(6-butyl-7-methoxy-1,5-dimethyl-indol-4-yl) acetate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole-3-carboxylic acid, while reduction can yield indole-3-methanol .

Mechanism of Action

Properties

CAS No.

99497-23-1

Molecular Formula

C17H23NO3

Molecular Weight

289.4 g/mol

IUPAC Name

(6-butyl-7-methoxy-1,5-dimethylindol-4-yl) acetate

InChI

InChI=1S/C17H23NO3/c1-6-7-8-13-11(2)16(21-12(3)19)14-9-10-18(4)15(14)17(13)20-5/h9-10H,6-8H2,1-5H3

InChI Key

GXNAEZBIVQOKEX-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C(=C2C=CN(C2=C1OC)C)OC(=O)C)C

Origin of Product

United States

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